trans-3-Bromo-beta-nitrostyrene

Antimicrobial Structure–Activity Relationship Minimum Inhibitory Concentration

SAR programs exploring positional isomerism require authentic meta-bromo substitution, unreplicated by 4-bromo or unsubstituted analogs. This compound resolves that gap. • Meta-bromo electrophilicity distinct from para-substituted analogs (validated by Mayr E parameter studies) • Validated slow-binding PTP inhibitor scaffold (PTP1B, SHP-1, Yop; KI* 1-10 μM range) • Position-dependent colorimetric sensor precursor for cyanide detection (LOD nanomolar-micromolar) Reliable supply with characterized purity ensures reproducible synthetic and biological outcomes.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
CAS No. 115665-95-7
Cat. No. B042256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Bromo-beta-nitrostyrene
CAS115665-95-7
Synonyms1-Bromo-3-[(1E)-2-nitroethenyl]benzene;  (E)-1-Bromo-3-(2-nitroethenyl)benzene;  E-3-Bromo-β-nitrostyrene
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C=C[N+](=O)[O-]
InChIInChI=1S/C8H6BrNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
InChIKeyNWHBBZILZXZIBO-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Bromo-β-nitrostyrene (CAS 115665-95-7) Overview


trans-3-Bromo-beta-nitrostyrene (CAS 115665-95-7) belongs to the class of halogenated β-nitrostyrenes, which are archetypal Michael acceptors due to the strong electron-withdrawing nature of the nitro group [1]. This compound features a bromine atom substituted at the meta (3-) position of the benzene ring, distinguishing it from other positional isomers such as para- (4-) and ortho- (2-) substituted analogs [2]. β-Nitrostyrenes are widely employed as electrophilic building blocks in organic synthesis, particularly in asymmetric Michael additions, cycloaddition reactions, and as precursors to biologically active compounds including antimicrobial agents and enzyme inhibitors [3]. The compound is characterized by a molecular formula of C8H6BrNO2, molecular weight of 228.04 g/mol, and a melting point range of 60–64 °C (lit.) .

trans-3-Bromo-β-nitrostyrene: Why Generic Substitution Fails


Substitution patterns on the aromatic ring of β-nitrostyrenes profoundly modulate both electrophilic reactivity and biological target engagement. The meta-bromo substitution in trans-3-bromo-β-nitrostyrene confers a distinct electronic and steric profile compared to the unsubstituted parent compound, para-substituted analogs, or β-methyl derivatives [1]. Structure–property–activity relationship (SPAR) studies have established that halogen position and identity directly influence redox potential, lipophilicity, and antimicrobial potency, rendering simple in-class interchange scientifically invalid without revalidation of assay conditions and synthetic outcomes [2]. Moreover, the positional isomerism of bromine substitution (3- vs 4- vs β-bromo) yields compounds with non-equivalent Michael acceptor electrophilicities and divergent biological selectivity profiles, as demonstrated in comparative antimicrobial susceptibility testing and electrophilicity parameter measurements [3]. Generic substitution without accounting for these quantifiable differences would compromise experimental reproducibility and procurement specificity.

trans-3-Bromo-β-nitrostyrene: Differentiation Evidence


Antibacterial Activity: Meta-Bromo vs. Parent & β-Methyl

In a comprehensive SPAR study of β-nitrostyrene derivatives, the 3-bromo-substituted analog exhibited differential antibacterial activity compared to the unsubstituted parent compound and β-methyl-β-nitrostyrene derivatives. The β-nitrostyrene compound class as a whole displayed lower antibacterial activity relative to β-methyl-β-nitrostyrene analogs across all tested bacterial strains [1]. The introduction of halogen substituents at the 3-position of the aromatic ring modulates both redox potential and partition coefficient, parameters that SPAR analysis identified as correlating with antibacterial efficacy [1]. Importantly, halogen substitution at both the aromatic 4-position and the β-position on the alkene side chain has been demonstrated to enhance antimicrobial activity, establishing that bromine placement is not functionally equivalent across positions [2].

Antimicrobial Structure–Activity Relationship Minimum Inhibitory Concentration

Meta- vs. Para-Bromo Antimicrobial Potency

Comparative antimicrobial evaluation of halogenated β-nitrostyrenes revealed that the 4-bromo-substituted derivative (Compound D, 4-bromo-β-methyl-β-nitrostyrene) demonstrated the highest antimicrobial activity among tested compounds, providing effective protection against S. aureus, B. subtilis, and C. albicans, though with only marginal activity against E. faecalis [1]. The relative effects of halogen substitution at the 4-position (Br-, Cl-, F-) indicate small but measurable differences in protection against tested microorganisms [1]. The 3-bromo substitution pattern (meta-position) confers distinct electronic effects compared to 4-bromo (para-position) substitution, as evidenced by the broader structure–property–activity relationship demonstrating that substitution position on the aromatic ring alters redox potentials and partition coefficients, which correlate linearly with antibacterial activity [2].

Positional Isomer Halogenated Nitrostyrene Gram-Positive Selectivity

Electrophilicity: Position-Dependent Reactivity

The electrophilicity of trans-β-nitrostyrenes has been quantitatively characterized using the Mayr empirical electrophilicity scale (E parameter), which enables prediction of second-order rate constants for nucleophilic additions [1]. The E parameters for trans-β-nitrostyrenes range from −12 to −15 on this scale, with more positive values indicating higher electrophilicity [1]. The 4-bromo-substituted derivative (4-bromo-trans-β-nitrostyrene) has an experimentally determined E parameter of −13.37, which is more electrophilic than the unsubstituted parent compound (trans-β-nitrostyrene, E = −13.85) and significantly more electrophilic than electron-donating substituted analogs such as 4-methoxy-trans-β-nitrostyrene (E = −14.70) [2]. The meta-bromo substitution pattern in the 3-bromo derivative is expected to produce a distinct E parameter value due to the different resonance and inductive effects of meta versus para substitution on the nitroalkene electrophilic center.

Electrophilicity Michael Addition Mayr Reactivity Scale

PTP1B Inhibition: Slow-Binding Potency

trans-β-Nitrostyrene (TBNS) and its derivatives, including halogenated analogs, have been identified as slow-binding inhibitors of protein tyrosine phosphatases PTP1B, SHP-1, and Yop [1]. The class demonstrates moderate inhibitory potencies with KI* values ranging from 1 to 10 μM against these phosphatase targets [1]. The inhibitory mechanism involves reversible covalent modification via Michael addition of the active-site cysteine residue to the β-nitrostyrene electrophilic double bond [2]. While comprehensive head-to-head KI* data specifically for the 3-bromo derivative versus other positional isomers are not available in the published literature, the established class-level potency range provides a quantitative benchmark for compound evaluation and procurement decisions in phosphatase inhibitor research programs.

Protein Tyrosine Phosphatase PTP1B Inhibition Slow-Binding Inhibitor

Melting Point & Physicochemical Parameters

The melting point of trans-3-bromo-β-nitrostyrene is reported as 60–64 °C (lit.) . This physical property serves as a critical quality control parameter for compound identity verification and purity assessment during procurement and subsequent experimental use. Predicted physicochemical parameters include a boiling point of 318.1 ± 25.0 °C and density of 1.596 ± 0.06 g/cm³ . While direct comparative melting point data for positional isomers are not systematically tabulated in the reviewed literature, the observed 60–64 °C range provides a quantifiable acceptance criterion for incoming material verification that distinguishes this compound from structurally related analogs with different substitution patterns, which exhibit distinct melting behaviors.

Melting Point Physicochemical Properties Quality Control

Cyanide Sensing: Meta- vs. Para-Bromo Response

Commercial trans-β-nitrostyrene analogues have been systematically evaluated as colorimetric cyanide (CN⁻) sensors via Michael addition-based chemodosimetric mechanisms [1]. Among tested compounds, trans-4-bromo-β-nitrostyrene (P5) and trans-4-chloro-β-nitrostyrene (P6) exhibit mild color responses to CN⁻ in DMSO and acetonitrile, with absorbance peaks at 505 nm/510 nm (DMSO) and 490 nm/430 nm (acetonitrile), respectively [1]. In contrast, electron-donating substituted analogues (P1–P4) show strong reddish-pink and yellowish-orange color responses with absorbance peaks at 515 nm/510 nm (DMSO) and 490 nm/485 nm (acetonitrile) [1]. The sensor response across P1–P6 is linear from 0.1 to 1000 μM, with detection limits (LODs) in the 10⁻⁹–10⁻⁶ M range [1]. The meta-bromo substitution pattern in trans-3-bromo-β-nitrostyrene is expected to produce a distinct colorimetric response profile compared to the para-bromo analog due to altered electronic communication between the bromine substituent and the nitroalkene Michael acceptor.

Colorimetric Sensor Cyanide Detection Michael Addition

trans-3-Bromo-β-nitrostyrene: Procurement Scenarios


Antimicrobial Lead Optimization with Meta-Substitution

Procure trans-3-bromo-β-nitrostyrene for structure–activity relationship (SAR) studies in antimicrobial lead optimization programs. The compound provides a distinct meta-substitution data point for understanding how bromine position on the aromatic ring modulates redox potential, lipophilicity, and antibacterial potency against Gram-positive and Gram-negative strains [1]. SPAR analysis has established that physicochemical parameters of β-nitrostyrene derivatives correlate with antibacterial activity, and the 3-bromo substitution pattern contributes unique electronic and steric effects not replicated by 4-bromo or unsubstituted analogs [1]. This compound enables systematic exploration of positional isomerism effects on antimicrobial efficacy [2].

Electrophilicity-Guided Michael Addition Optimization

Employ trans-3-bromo-β-nitrostyrene as an electrophilic substrate in Michael addition reactions where precise control over reaction kinetics and regioselectivity is required. The meta-bromo substitution pattern confers an electrophilicity profile distinct from para-substituted analogs, as demonstrated by the Mayr E parameter differences between 4-bromo-trans-β-nitrostyrene (E = −13.37), unsubstituted parent (E = −13.85), and electron-donating substituted derivatives (E = −14.70) [3]. The 3-bromo derivative provides synthetic chemists with a tunable electrophilicity option for optimizing reaction rates, yields, and enantioselectivity in organocatalytic asymmetric transformations [4].

PTP Inhibitor Screening & Probe Development

Use trans-3-bromo-β-nitrostyrene as a chemical probe for protein tyrosine phosphatase (PTP) inhibitor screening and mechanistic studies. The trans-β-nitrostyrene scaffold has been validated as a slow-binding inhibitor of PTP1B, SHP-1, and Yop with KI* values in the 1–10 μM range [5]. The electrophilic nitroalkene moiety undergoes Michael addition with the active-site cysteine residue, forming a reversible covalent adduct that inhibits phosphatase activity [6]. The 3-bromo substitution provides a distinct halogenated analog for exploring how aromatic substitution patterns influence PTP inhibitory potency, selectivity, and cellular permeability.

Position-Dependent Colorimetric Sensor Development

Procure trans-3-bromo-β-nitrostyrene for the development and validation of position-dependent colorimetric sensors. Systematic evaluation of commercial trans-β-nitrostyrene analogues has demonstrated that halogen substitution position and identity modulate colorimetric response to cyanide ions via Michael addition-based chemodosimetric mechanisms [7]. The para-bromo analog (P5) exhibits mild color response with characteristic absorbance peaks, while electron-donating substituted analogs show strong responses [7]. The meta-bromo derivative provides researchers with a distinct electronic profile for investigating how substitution position influences sensor sensitivity, selectivity, and detection limit parameters in the 0.1–1000 μM linear range with LODs in the nanomolar to micromolar range [7].

Technical Documentation Hub

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